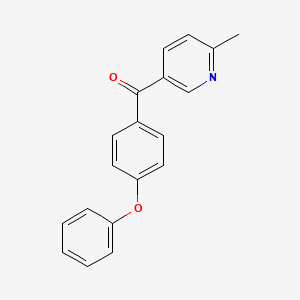

2-Methyl-5-(4-phenoxybenzoyl)pyridine

CAS No.: 1187170-18-8

Cat. No.: VC2819640

Molecular Formula: C19H15NO2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187170-18-8 |

|---|---|

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | (6-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone |

| Standard InChI | InChI=1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3 |

| Standard InChI Key | WRFDVXWWKSGFGC-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

2-Methyl-5-(4-phenoxybenzoyl)pyridine is an organic compound with the molecular formula C19H15NO2 and a molecular weight of 289.33 g/mol . It is a derivative of pyridine, featuring a methyl group and a 4-phenoxybenzoyl group attached to the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications.

Synthesis of 2-Methyl-5-(4-phenoxybenzoyl)pyridine

The synthesis of 2-Methyl-5-(4-phenoxybenzoyl)pyridine typically involves a nucleophilic substitution reaction. A common method starts with 2-methyl-5-bromopyridine reacting with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine. This reaction is often conducted under reflux conditions in a solvent such as dichloromethane. Following the reaction, purification techniques like recrystallization or column chromatography are used to isolate the product.

Applications and Future Research Directions

2-Methyl-5-(4-phenoxybenzoyl)pyridine has several potential applications, particularly in medicinal chemistry. Its ability to act as an intermediate in synthesis and its potential biological activity make it a valuable compound for further research. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume